molecular formula C8H8O3 B372448 Vanillin CAS No. 121-33-5

Vanillin

Cat. No.: B372448
CAS No.: 121-33-5
M. Wt: 152.15 g/mol
InChI Key: MWOOGOJBHIARFG-UHFFFAOYSA-N
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Description

Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and is the primary component of the extract of the vanilla bean. This compound is widely used as a flavoring agent in foods, beverages, and pharmaceuticals due to its distinctive vanilla aroma and taste .

Mechanism of Action

Target of Action

Vanillin, a specialized metabolite and the main ingredient of vanilla extract, is known for its bioactive properties . It has been reported to exhibit neuroprotective, anticarcinogenic, and antioxidant properties . The primary targets of this compound are reactive oxygen species (ROS), where it acts as a potent scavenger .

Mode of Action

This compound interacts with its targets, primarily ROS, through a process known as self-dimerization, contributing to high reaction stoichiometry . This interaction results in the neutralization of ROS, thereby exhibiting its antioxidant property .

Biochemical Pathways

The biosynthesis of this compound in plants involves several enzymes and biochemical steps, such as side-chain shortening, methylation, and glucoside formation . The exact pathway remains a topic of discussion due to divergences in published reports .

Pharmacokinetics

The bioavailability and hydrophobicity of this compound limit its bioactive efficiency and pharmacokinetics . It has been found that this compound can significantly increase the absorption of drugs with moderate oral bioavailability both in vitro and in vivo by affecting the membrane structure .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to have antimutagenic potential and anticancer effects at cellular and molecular levels . Additionally, this compound can significantly increase the passive transport rate and absorption of drugs, thereby affecting the membrane structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of nanocarriers or nanoparticles can potentiate the bioactive profile of this compound . Furthermore, the production of this compound can be influenced by the robust tolerance of certain bacteria to this compound .

Biochemical Analysis

Biochemical Properties

Vanillin interacts with various enzymes, proteins, and other biomolecules. The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucothis compound, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of this compound synthesis .

Cellular Effects

This compound possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . It is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It operates by self-dimerization contributing to high reaction stoichiometry .

Temporal Effects in Laboratory Settings

It is known that this compound has remarkable preservative properties, providing a profound understanding of its crucial role in the culinary and food science sectors .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully explored yet. It is known that this compound has several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .

Metabolic Pathways

This compound is involved in various metabolic pathways. The process of this compound synthesis is inefficient and expensive as more substrates are then required .

Transport and Distribution

It is known that this compound has several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .

Subcellular Localization

It is known that this compound has several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillin can be synthesized through several methods:

Industrial Production Methods:

    Chemical Synthesis: The majority of this compound is produced synthetically from guaiacol or lignin.

    Biotechnological Methods: Recent advances have explored the use of microorganisms to produce this compound from ferulic acid, eugenol, and other precursors.

Chemical Reactions Analysis

Vanillin undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, bromine for bromination.

Major Products:

    Vanillic Acid: Formed through oxidation.

    Vanillyl Alcohol: Formed through reduction.

    Nitrothis compound: Formed through nitration.

Comparison with Similar Compounds

  • Ethylvanillin
  • Anisaldehyde
  • Eugenol
  • Vanillic Acid
  • Vanillyl Alcohol

This compound’s unique combination of functional groups and its widespread applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

4-hydroxy-3-methoxybenzaldehyde
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InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
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InChI Key

MWOOGOJBHIARFG-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID0021969
Record name 4-Hydroxy-3-methoxybenzaldehyde
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Molecular Weight

152.15 g/mol
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Physical Description

Vanillin appears as white or very slightly yellow needles., Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS], Solid, WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg
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Flash Point

153 °C (307 °F) - closed cup, 153 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), In water, 1.102X10+4 mg/L at 25 °C, In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water., Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether., Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin, 11 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.0, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
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Density

1.056 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.056, 1.06 g/cm³
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Vapor Density

5.2 (Air = 1), Relative vapor density (air = 1): 5.2
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Vapor Pressure

1 mmHg at 225 °F (NTP, 1992), 0.000118 [mmHg], 1.18X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible)
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Color/Form

White crystalline needles from water, White or off-white nonhygroscopic crystalline powder

CAS No.

121-33-5
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Melting Point

178 to 181 °F (NTP, 1992), 81-83 °C, 81.5 °C
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Record name VANILLIN
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Record name Vanillin
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Synthesis routes and methods I

Procedure details

10 g of 4-hydroxy-3-methoxyphenylglycolic acid (molecular weight 198) are dissolved in 100 g of water, and 82 g of an aqueous 20% FeCl3 -solution are added over a period of 20 to 30 minutes at 75° to 80° C., thus initiating a vigorous evolution of carbon dioxide which abates after another 30 minutes. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxy-3-methoxy benzaldehyde formed completely crystallises out of the acid oxidation solution on cooling. The 4-hydroxy-3-methoxybenzaldehyde can be completely extracted from the oxidation solution with benzene or toluene. The extract is washed with a little water, after which the solvent is distilled off until the 4-hydroxy-3-methoxybenzaldehyde can be precipitated from the mother liquor in crystalline form with cyclohexane or with light petrol.
Quantity
10 g
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reactant
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100 g
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solvent
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Name
FeCl3
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Synthesis routes and methods II

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
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reactant
Reaction Step One
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0.011 mol
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reactant
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0.011 mol
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reactant
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[Compound]
Name
amide
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Synthesis routes and methods III

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
CoASH thioesters
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanillin
Reactant of Route 2
Reactant of Route 2
Vanillin
Reactant of Route 3
Vanillin
Reactant of Route 4
Vanillin
Reactant of Route 5
Vanillin
Reactant of Route 6
Vanillin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.